4-Trifluoromethylsalicylic acid

Description

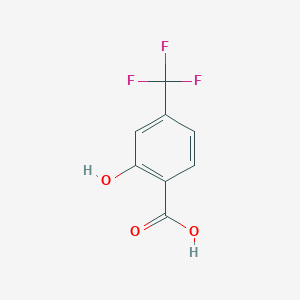

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLFPUBZFSJWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186474 | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-90-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 2-hydroxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-trifluoromethyl benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethylsalicylic Acid

Advanced Synthetic Routes to 4-Trifluoromethylsalicylic Acid

The synthesis of this compound can be achieved through several advanced methodologies, each offering distinct advantages. These routes primarily involve the carboxylation of a trifluoromethyl-substituted phenol (B47542) precursor.

Kolbe-Schmitt Synthesis Modifications

The Kolbe-Schmitt reaction, a well-established carboxylation method, has been adapted for the synthesis of this compound. wikipedia.orgnumberanalytics.commissouri.eduresearchgate.net This modified process involves the reaction of 3-trifluoromethylphenol with potassium carbonate and carbon dioxide under pressure. google.com A key aspect of this modification is the gradual increase in temperature, typically from around 20°C up to 220°C. google.com This controlled heating profile is crucial for the successful formation of the desired product. The presence of the electron-withdrawing trifluoromethyl group on the phenolic ring influences the reaction conditions required for efficient carboxylation. google.com

Alternative Carboxylation Strategies

Beyond the modified Kolbe-Schmitt reaction, alternative carboxylation strategies provide other pathways to this compound. While direct carboxylation of phenols is a common approach, the specific conditions and reagents can be varied to optimize yield and selectivity. The fundamental principle involves the nucleophilic attack of a phenoxide ion on carbon dioxide to introduce the carboxyl group onto the aromatic ring. wikipedia.orgnumberanalytics.com

Precursor-Based Synthesis Approaches

The synthesis of this compound can also be accomplished by starting with precursors that already contain some of the required functional groups. For instance, a method involves the deamination of 6-amino-4-trifluoromethylsalicylic acid using hypophosphorous acid, which yields this compound in good quantities. google.com This approach highlights the utility of functional group interconversion in accessing the target molecule.

Derivatization and Functionalization Strategies for this compound

This compound is a versatile building block that can be further modified through various derivatization and functionalization reactions. These transformations allow for the introduction of new chemical moieties, leading to a diverse range of compounds with tailored properties.

Esterification Reactions (e.g., Acetyl-4-trifluoromethylsalicylic acid)

Esterification is a common transformation of carboxylic acids, and this compound is no exception. ma.eduyoutube.com The reaction of this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, yields Acetyl-4-trifluoromethylsalicylic acid. google.com This reaction can be catalyzed by acids like concentrated sulfuric acid or other catalysts such as zinc chloride or sodium acetate. google.com The process is typically conducted at temperatures ranging from 0°C to 100°C, with a preferred range of 20°C to 40°C. google.com The resulting ester, Acetyl-4-trifluoromethylsalicylic acid, can be isolated in nearly quantitative yield and purified by recrystallization. google.com The incorporation of the 4-trifluoromethyl group into the salicylate (B1505791) molecule has been shown to enhance certain biological activities, independent of the acetyl group. nih.govnih.gov

| Reactants | Catalyst | Temperature | Product | Yield |

| This compound, Acetic anhydride | Concentrated sulfuric acid | 20-30°C | Acetyl-4-trifluoromethylsalicylic acid | Almost quantitative |

| This compound, Acetyl chloride | Zinc chloride or Sodium acetate | 0-100°C | Acetyl-4-trifluoromethylsalicylic acid | Not specified |

Introduction of Amine Functionalities (e.g., 5-amino-4-trifluoromethylsalicylic acid, 6-amino-4-trifluoromethylsalicylic acid)

The introduction of an amine group onto the aromatic ring of this compound opens up further avenues for chemical modification. rsc.org

Synthesis of 6-amino-4-trifluoromethylsalicylic acid: This compound can be prepared via a modified Kolbe-Schmitt reaction starting from 3-amino-5-trifluoromethylphenol. google.com The reaction is carried out with potassium carbonate and carbon dioxide under pressure, with a gradually increasing temperature from about 20°C to 190°C. google.com The structure of the product is confirmed by its deamination to this compound. google.com

Synthesis of 5-amino-4-trifluoromethylsalicylic acid: The synthesis of 5-amino-4-trifluoromethylsalicylic acid is also documented. google.com One general approach to synthesizing 5-aminosalicylic acid derivatives involves the diazotization of a related amino compound followed by coupling and subsequent reduction or other transformations. google.comgoogle.com While the specific synthesis of the 4-trifluoromethyl derivative from its direct precursor is not detailed in the provided results, general methods for producing aminosalicylic acids exist. nih.gov

| Precursor | Reagents | Temperature | Product |

| 3-Amino-5-trifluoromethylphenol | Potassium carbonate, Carbon dioxide | 20-190°C | 6-amino-4-trifluoromethylsalicylic acid |

| 3-nitrobenzoic acid (for 5-ASA) | Partial reduction, acidic environment | Not specified | 5-aminosalicylic acid |

| Salicylic (B10762653) acid (for 5-ASA) | Sulphanilic acid (recyclable), H₂, catalyst | >50°C | 5-aminosalicylic acid |

Hydroxylation and Related Transformations (e.g., 4-trifluoromethyl-6-hydroxysalicylic acid)

The introduction of an additional hydroxyl group onto the aromatic ring of this compound or its precursors is a key transformation for creating derivatives with altered chemical properties. One notable example is the synthesis of 4-trifluoromethyl-6-hydroxysalicylic acid.

A documented method for preparing 4-trifluoromethyl-6-hydroxysalicylic acid involves a carboxylation reaction starting from 5-trifluoromethylresorcinol, a related trifluoromethyl-substituted phenol. google.com This process, a variation of the Kolbe-Schmitt reaction, utilizes carbon dioxide under pressure to introduce a carboxyl group onto the activated aromatic ring. The reaction is conducted in the presence of potassium carbonate at elevated temperatures. google.com

In a specific example of this synthesis, 5-trifluoromethylresorcinol and anhydrous potassium carbonate are intimately mixed and placed in a stainless steel pressure vessel. google.com The reactor is charged with carbon dioxide and heated gradually from room temperature to 120°C over a period of two weeks. google.com Following the reaction, the resulting solid cake is dissolved in water, acidified, and decolorized to yield 4-trifluoromethyl-6-hydroxysalicylic acid as a white powder. google.com The product is characterized by a melting point of 183-186°C with decomposition. google.com This synthetic route provides access to dihydroxy-trifluoromethyl-benzoic acid structures which are valuable intermediates. google.com

| Parameter | Description |

|---|---|

| Starting Material | 5-Trifluoromethylresorcinol |

| Reagents | Anhydrous Potassium Carbonate, Carbon Dioxide |

| Vessel | Stainless Steel Pressure Vessel |

| Temperature Profile | Gradual heating from room temperature to 120°C |

| Reaction Duration | 2 weeks |

| Product | 4-Trifluoromethyl-6-hydroxysalicylic acid |

| Appearance | White powder |

| Melting Point | 183-186°C (with decomposition) |

Polymeric Conjugation and Grafting Techniques

Integrating this compound into polymer chains is a strategy used to develop new materials with specific biological or physical properties. This can be achieved through techniques like copolymerization, where a monomer derived from the acid is polymerized with other monomers.

A prominent example is the synthesis of hydrophilic polymeric drugs bearing Triflusal (the acetylated form of this compound). nih.gov This involves the creation of a custom monomer, methacryloyloxyethyl [2-(acetyloxy)-4-(trifluoromethyl)] benzoate (B1203000) (HTRF), which contains the Triflusal moiety attached to a polymerizable methacrylate (B99206) group. This monomer is then copolymerized with a hydrophilic comonomer, N,N'-dimethylacrylamide (DMA), via free radical polymerization. nih.gov

The resulting copolymer, THDMA, incorporates the properties of both monomers. The DMA units confer hydrophilicity, while the HTRF units carry the trifluoromethylsalicylate structure. nih.gov The kinetic parameters of this copolymerization indicate a random distribution of the HTRF units along the polymer chains. nih.gov For certain copolymer compositions, the HTRF units are mainly isolated within longer sequences of DMA, which minimizes intramolecular interactions between the active units. nih.gov This method allows for the creation of polymer-drug conjugates where the active agent is covalently bound to a polymeric backbone, which can influence its release profile and biological interactions. nih.gov

| Component/Parameter | Description |

|---|---|

| Active Monomer (M1) | Methacryloyloxyethyl [2-(acetyloxy)-4-(trifluoromethyl)] benzoate (HTRF) |

| Comonomer (M2) | N,N'-Dimethylacrylamide (DMA) |

| Polymerization Type | Free Radical Copolymerization |

| Resulting Polymer | Hydrophilic copolymer (THDMA) |

| Polymer Microstructure | Homogeneous with a random distribution of HTRF units |

Mechanistic Investigations of 4 Trifluoromethylsalicylic Acid Reactivity

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity and is a defining feature of 4-Trifluoromethylsalicylic acid. Its influence stems primarily from its potent electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. wikipedia.orgstudy.com The electronegativity of the -CF3 group is often described as being intermediate between that of fluorine and chlorine. wikipedia.org This strong inductive effect significantly reduces the electron density of the aromatic ring, which has profound implications for its reactivity.

Due to this electron-withdrawing character, the -CF3 group deactivates the aromatic ring toward electrophilic aromatic substitution reactions. study.com Furthermore, it acts as a meta-directing group for incoming electrophiles. study.com This directorial effect can be understood by examining the resonance structures of the intermediates formed during substitution. Attack at the ortho or para positions would place a destabilizing partial positive charge on the carbon atom directly bonded to the highly electron-withdrawing trifluoromethyl group; meta attack avoids this unfavorable arrangement, making it the preferred pathway. study.com

Beyond modifying reactivity, the presence of the trifluoromethyl group also alters the molecule's physical properties. It significantly increases lipophilicity, with a Hansch π value of +0.88, a property often exploited in medicinal chemistry to enhance membrane permeability. mdpi.comnih.gov Strategically, adding a trifluoromethyl group is a well-established method for deactivating an aromatic ring to protect it from metabolic oxidation. mdpi.com

Carboxyl Group Reactivity in Complex Environments

The reactivity of the carboxyl group (-COOH) in this compound is characteristic of carboxylic acids, primarily involving nucleophilic acyl substitution. msu.edukhanacademy.org In these reactions, the hydroxyl portion of the group is replaced by an incoming nucleophile. msu.edusketchy.com The mechanism typically proceeds through a tetrahedral intermediate. sketchy.com

The reactivity of the carbonyl carbon within the carboxyl group is significantly enhanced by the electronic influence of the trifluoromethyl group on the aromatic ring. As a strong electron-withdrawing substituent, the -CF3 group pulls electron density from the ring, which in turn increases the partial positive charge (electrophilicity) of the carbonyl carbon. khanacademy.org This makes the carboxyl group in this compound more susceptible to nucleophilic attack compared to that in unsubstituted salicylic (B10762653) acid.

This electron-withdrawing effect also increases the acidity of the carboxylic acid proton, leading to a lower pKa. The stabilization of the resulting carboxylate anion by the -CF3 group makes the conjugate base weaker and the acid stronger. wikipedia.org In reactions such as Fischer esterification, acid catalysis is typically required to further enhance the electrophilicity of the carbonyl carbon for reaction with a weak nucleophile like an alcohol. msu.edu Conversely, base catalysis is generally ineffective for these reactions, as it deprotonates the carboxylic acid to form the carboxylate anion, which is significantly less reactive toward nucleophiles due to its negative charge. msu.edu

Hydroxyl Group Participation in Reaction Pathways

The phenolic hydroxyl (-OH) group at the 2-position of this compound plays a critical role in its chemical behavior. A key structural feature of salicylic acid and its derivatives is the potential for strong intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the carbonyl oxygen of the adjacent carboxyl group. This interaction influences the molecule's conformation, acidity, and reactivity.

Kinetic and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic data specifically for the chemical transformations of this compound are not extensively available in the surveyed literature. However, studies on closely related compounds, such as salicylic acid and its derivatives, provide insight into the parameters governing these reactions. Computational chemistry, for instance, has been used to examine the thermodynamic and kinetic aspects of acetylsalicylic acid (aspirin) formation from salicylic acid and acetic anhydride (B1165640). researchgate.net

These theoretical studies can determine key parameters such as the change in energy (ΔE), enthalpy (ΔH), and the activation energy (Ea) required to reach the reaction's transition state. researchgate.net Such data is crucial for understanding reaction feasibility, rates, and mechanisms.

Below is a table with illustrative data from a computational study on the related reaction of aspirin (B1665792) formation, which showcases the types of parameters determined in such analyses.

| Parameter | Value (kJ/mol) | Description |

| ΔE (Energy of Reaction) | -1.21 | Indicates a slightly exothermic reaction. researchgate.net |

| Ea (Activation Energy) | 7.95 | The energy barrier that must be overcome for the reaction to occur. researchgate.net |

This data pertains to the formation of acetylsalicylic acid and is presented as an example of thermodynamic and kinetic analysis of a related salicylic acid derivative.

Reaction Mechanisms of Derivatives, including Hydrolysis and Photodegradation

The reaction mechanisms of this compound derivatives are critical to understanding their behavior in various environments. A prominent derivative is Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid). nih.gov In biological systems, Triflusal is primarily metabolized via hydrolysis of its ester bond, yielding this compound (also known as HTB) as its main active metabolite. nih.gov This enzymatic or pH-dependent cleavage is a fundamental nucleophilic acyl substitution reaction where water acts as the nucleophile.

The photodegradation of this compound and its derivatives can be inferred from studies on similar aromatic acids like aspirin. The photodegradation of aspirin under solar light initially involves hydrolysis to salicylic acid and acetic acid. mdpi.com The resultant salicylic acid then undergoes further photocatalytic oxidation. This process can involve the opening of the aromatic ring to form various aliphatic acid intermediates, which are ultimately mineralized to carbon dioxide and water. mdpi.com A similar pathway is plausible for this compound, where UV light could promote hydroxylation of the aromatic ring, followed by fragmentation and degradation.

Furthermore, while the carbon-fluorine bonds of the trifluoromethyl group are generally very stable, studies on the hydrolysis of other hydroxybenzotrifluorides suggest that under specific conditions, the C-F bonds can be labilized, potentially leading to a different set of degradation products. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Trifluoromethylsalicylic Acid in Research

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 4-Trifluoromethylsalicylic acid in various matrices, including plasma, urine, and reaction mixtures. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govmdpi.com

Detailed Research Findings: HPLC methods developed for analyzing drug metabolites are frequently applied to quantify this compound, the major metabolite of triflusal. researchgate.net These methods must be robust, demonstrating good linearity, precision, accuracy, and stability to be suitable for pharmacokinetic studies. nih.govmdpi.com For instance, a typical analysis involves separating the compound from plasma or urine samples after simple sample preparation steps like protein precipitation. researchgate.netmdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which offers sensitivity and specificity. nih.govnih.gov The selection of mobile phase, often a gradient mixture of acetonitrile, methanol, and an acidic aqueous buffer (like trifluoroacetic acid), is optimized to achieve sharp peaks and good resolution from other sample components. nih.gov The quantification of this compound is essential for understanding the in vivo behavior of its parent drug, triflusal.

Below is an interactive table summarizing typical parameters for an HPLC method used in the analysis of drug metabolites, applicable to this compound.

| Parameter | Description | Typical Value/Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | --- |

| Column | C18 stationary phase | Agilent Zorbax eclipse plus C18 researchgate.net |

| Mobile Phase | Gradient elution with organic solvents and an aqueous buffer | Acetonitrile, Methanol, 0.05% Trifluoroacetic Acid in water nih.gov |

| Detection | UV or Diode Array Detector (DAD) | Wavelength set to an absorption maximum of the analyte mdpi.comnih.gov |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.3 - 1.0 mL/min mdpi.commdpi.com |

| Quantification | Based on the peak area of a calibration curve | Linear range, e.g., 10-5000 ng/mL in plasma researchgate.net |

| Sample Prep | Protein precipitation for plasma; direct dilution for urine | Merely 50 μL plasma or 20 μL urine may be used researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Products and Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular framework, confirming the identity of reaction products and offering insights into the compound's electronic environment. rsc.org

Detailed Research Findings: In synthetic chemistry, NMR is used to confirm the successful formation of this compound from its precursors. google.com ¹H NMR spectra reveal the chemical shifts and coupling patterns of the aromatic protons, while ¹³C NMR identifies all unique carbon atoms, including the carboxyl and trifluoromethyl carbons. rsc.org Crucially, ¹⁹F NMR is highly specific for the trifluoromethyl group, providing a clear signal that is sensitive to the local chemical environment, making it an excellent probe for monitoring reactions involving trifluoromethyl-substituted compounds. rsc.orgrsc.orgresearchgate.net For example, in studies of trifluoromethylation reactions, ¹⁹F NMR is used to calculate reaction yields by comparing the signal of the product to an internal standard. rsc.org

The following table presents typical NMR data for this compound and related structures.

| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Solvent |

| ¹H NMR | 1-(trifluoromethyl)naphthalene | 8.25 - 7.51 | m | CDCl₃ rsc.org |

| ¹³C NMR | 1-(trifluoromethyl)naphthalene | 134.0 - 124.3 | m, q (J = 3-271 Hz) | CDCl₃ rsc.org |

| ¹⁹F NMR | 1-(trifluoromethyl)naphthalene | -59.72 | s | CDCl₃ rsc.org |

| ¹⁹F NMR | methyl 4-(trifluoromethyl)benzoate | -63.21 | s | CDCl₃ rsc.org |

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass Spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC or UPLC (UPLC-MS), and often used in tandem (MS/MS), it becomes a highly sensitive and specific tool for molecular identification, structural characterization, and metabolic pathway analysis. nih.govyoutube.com

Detailed Research Findings: High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound (C₈H₅F₃O₃), which is 206.0191 g/mol , allowing for its confident identification even in complex mixtures. nih.govfda.gov In tandem MS, the molecule is fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. nih.gov This is particularly useful for identifying metabolites in biological samples. For instance, the analysis of plasma or brain tissue can reveal the presence of this compound and its own subsequent metabolites by tracking characteristic mass transitions. mdpi.com

Furthermore, MS-based untargeted metabolomics allows for broader metabolic profiling. metaboanalyst.ca Data from high-resolution mass spectrometers can be processed using platforms like MetaboAnalyst to perform pathway analysis. metaboanalyst.caxialab.canih.gov By identifying sets of dysregulated metabolites, researchers can infer which metabolic pathways are impacted by the presence of a compound, shifting the analysis from individual molecules to entire biological systems. xialab.canih.gov

| Technique | Application | Key Information Obtained |

| LC-MS | Compound Identification | Molecular ion peak ([M-H]⁻) at m/z 205.0118 for C₈H₅F₃O₃ |

| HRMS (QTOF) | Exact Mass Determination | Provides high mass accuracy for unambiguous formula confirmation youtube.comnih.gov |

| MS/MS | Structural Elucidation | Fragmentation pattern reveals substructures (e.g., loss of CO₂, H₂O) nih.govmdpi.com |

| Metabolomics | Pathway Analysis | Identifies metabolites and uses tools like MSEA to map pathway activity metaboanalyst.canih.gov |

UV-Visible Spectroscopy in Monitoring Dynamic Processes and Self-Assembly

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, this technique is useful for basic quantification and for monitoring dynamic processes such as reactions, degradation, or self-assembly phenomena in solution. researchgate.netresearchgate.net

Detailed Research Findings: The aromatic ring and carboxyl group in this compound give rise to characteristic UV absorption bands. researchgate.net The position (λmax) and intensity of these bands can be influenced by the solvent and the molecular environment. Changes in the UV-Vis spectrum over time can be used to monitor the progress of a chemical reaction or a degradation process. Moreover, processes like self-assembly or aggregation, where molecules interact and organize into larger structures, often lead to changes in the electronic environment of the chromophores. researchgate.net These changes can be detected as shifts in the absorption wavelength or changes in absorbance (hyper- or hypochromicity), making UV-Vis spectroscopy a simple yet effective tool for studying such dynamic events in real-time. researchgate.netmdpi.com For example, studies on salicylic (B10762653) acid show distinct absorption maxima that can be tracked. researchgate.netresearchgate.net

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference Compound |

| Methanol | ~231 | ~296-302 | Salicylic Acid researchgate.netresearchgate.net |

Note: Data for the parent compound salicylic acid is shown as a reference. The trifluoromethyl group may cause slight shifts in the absorption maxima.

Raman Spectroscopy for In-situ Material Characterization and Drug Dispersion

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information. It is non-destructive, requires minimal sample preparation, and can analyze samples through packaging, making it highly suitable for the in-situ characterization of pharmaceutical formulations. spectroscopyonline.comnih.gov

Detailed Research Findings: Raman spectroscopy can be used to characterize the solid-state form of this compound and to quantify its dispersion in a drug product matrix. researchgate.net The Raman spectrum exhibits sharp bands corresponding to specific molecular vibrations within the compound, creating a unique chemical fingerprint. gazi.edu.tr For example, characteristic bands for the aromatic ring, carboxylic acid group, and C-F bonds can be identified. gazi.edu.tr In pharmaceutical tablets, Raman mapping can be employed to visualize the spatial distribution of the active pharmaceutical ingredient (API) alongside excipients, ensuring content uniformity. researchgate.netgazi.edu.tr The technique is also powerful for in-situ monitoring of phase transitions (e.g., from crystalline to amorphous) or drug precipitation from solutions, which are critical parameters for drug stability and performance. nih.govnih.gov

| Raman Shift (cm⁻¹) | Vibrational Assignment (based on Salicylic Acid) |

| ~3075 | Aromatic C–H stretching gazi.edu.tr |

| ~1635 | C=O stretching of carboxylic acid gazi.edu.tr |

| ~1582, ~1471 | C=C stretching of benzene (B151609) ring gazi.edu.tr |

| ~1386 | O–H in-plane bending gazi.edu.tr |

| ~1246 | C–O stretching of hydroxyl group gazi.edu.tr |

Note: These band positions are based on salicylic acid; the trifluoromethyl substituent may induce shifts in these vibrations.

Other Advanced Spectroscopic Probes in Chemical Research

Beyond the primary techniques, other spectroscopic methods provide complementary information in the study of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Similar to Raman, FT-IR spectroscopy probes the vibrational modes of a molecule. It is particularly sensitive to polar functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups of this compound. FT-IR can be used to confirm the functional groups present in a synthesized product and to study intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, a study on salicylic acid showed that biofield treatment could induce shifts in the wavenumbers for C-H and C=O stretching vibrations, indicating structural changes. researchgate.net

In-situ Synchrotron Radiation-based FT-IR (SR-FTIR): For studying processes under specific conditions, such as electrochemical reactions, in-situ techniques are invaluable. SR-FTIR, for example, can be used to monitor changes in surface-adsorbed species on an electrode in real-time, providing mechanistic insights into reactions at interfaces. researchgate.net

Applications in Medicinal Chemistry and Biomedical Research

Investigation of Antiplatelet and Antithrombogenic Activities (e.g., Triflusal and its Metabolite HTB)

Triflusal, similar to aspirin (B1665792), acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme in platelets. nih.gov This inhibition prevents the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov However, the pharmacological activity extends beyond simple COX-1 inhibition. The primary metabolite, HTB, exhibits antiplatelet effects independent of COX-1, which distinguishes it from salicylic (B10762653) acid (the metabolite of aspirin). nih.gov Studies have shown that HTB can inhibit phosphodiesterase, leading to an increase in cyclic AMP levels within platelets, which in turn inhibits their activation and aggregation. mdpi.com

Research comparing the antiplatelet effects of Triflusal and HTB in both platelet-rich plasma and whole blood has revealed interesting findings. In vitro and ex vivo studies have demonstrated that both compounds significantly inhibit platelet aggregation induced by ADP and collagen. nih.gov Notably, the inhibitory effect of Triflusal was found to be more potent in whole blood compared to platelet-rich plasma, suggesting a potential role of other blood components, like red blood cells, in its mechanism of action. nih.gov The interaction between Triflusal and its metabolite HTB also appears to be complex, with HTB potentially modulating the antiplatelet effect of the parent compound at different concentrations. nih.gov

These investigations underscore the multifaceted antiplatelet and antithrombogenic activity of Triflusal and its principal metabolite, HTB, making them significant subjects of study in the prevention of thromboembolic diseases. researchgate.net

Studies on Anti-inflammatory Mechanisms

The anti-inflammatory properties of 4-Trifluoromethylsalicylic acid derivatives have been a key area of investigation. The presence of the trifluoromethyl group on the salicylate (B1505791) molecule appears to significantly enhance its anti-inflammatory potential compared to traditional salicylates like aspirin and salicylic acid. nih.gov

Research has focused on the ability of these compounds to inhibit key inflammatory mediators and pathways. A significant finding is their potent inhibition of the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates a wide array of genes involved in the inflammatory response. nih.govnih.gov This inhibition has been observed in various cell types, including human umbilical vein endothelial cells (HUVEC) and rat peritoneal macrophages. nih.gov

In comparative studies, both Triflusal and its metabolite HTB have demonstrated superior inhibitory effects on NF-κB activation when compared to aspirin and salicylate. nih.gov This enhanced activity is crucial as NF-κB is a central player in the expression of pro-inflammatory genes, such as those for adhesion molecules and inducible nitric oxide synthase (iNOS). nih.gov

The following table summarizes the inhibitory concentrations (IC50) of Triflusal, HTB, aspirin, and salicylate on nitrite (B80452) production, an indicator of iNOS activity, in stimulated rat peritoneal macrophages. nih.gov

Table 1: IC50 Values for Inhibition of Nitrite Production

| Compound | IC50 (mM) |

|---|---|

| Triflusal | 1.13 ± 0.12 |

| HTB | 1.84 ± 0.34 |

| Aspirin | 6.08 ± 1.53 |

| Salicylate | 9.16 ± 1.9 |

This table is interactive. Click on the headers to sort the data.

These findings highlight that the incorporation of a 4-trifluoromethyl group into the salicylate structure markedly boosts its anti-inflammatory capabilities, independent of the acetyl group responsible for the COX-1 inhibition seen with aspirin. nih.gov

Exploration of Molecular Targets and Signaling Pathways (e.g., NF-κB signaling pathway)

The exploration of the molecular targets of this compound and its derivatives has provided valuable insights into their mechanisms of action. A primary and well-documented target is the NF-κB signaling pathway. nih.govnih.gov NF-κB is a protein complex that plays a pivotal role in regulating the immune and inflammatory responses. sjsu.edu In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. researchgate.net Upon stimulation by various signals, such as inflammatory cytokines, the inhibitor is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. researchgate.net

Studies have shown that Triflusal and HTB are potent inhibitors of NF-κB activation. nih.gov They effectively prevent the nuclear translocation of NF-κB in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory action on a central signaling pathway helps to explain their broad anti-inflammatory effects.

The impact of this inhibition is evident in the downstream regulation of NF-κB target genes. For instance, the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in the inflammatory process that is regulated by NF-κB, is strongly inhibited by both Triflusal and HTB. nih.gov At a concentration of 4 mM, both compounds achieved complete inhibition of VCAM-1 mRNA expression, whereas aspirin and salicylate only produced a 36-43% inhibition at the same concentration. nih.gov

Beyond NF-κB, the molecular interactions of these compounds continue to be an area of active research to fully elucidate their pharmacological profiles. The ability to modulate such a critical signaling pathway highlights the therapeutic potential of 4-trifluoromethyl derivatives of salicylic acid in inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. In the case of this compound, SAR studies have provided valuable information on how chemical modifications influence its biological activity.

A key finding from these studies is the significant impact of the trifluoromethyl (-CF3) group at the 4-position of the salicylic acid scaffold. nih.gov The presence of this electron-withdrawing group has been shown to substantially enhance the inhibitory effect on NF-κB activation compared to the parent salicylic acid molecule. nih.gov This suggests that the electronic properties conferred by the -CF3 group are important for its interaction with biological targets.

Furthermore, the necessity of the acetyl group, present in Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid), has been investigated. Research indicates that the deacetylated metabolite, HTB (2-hydroxy-4-trifluoromethylbenzoic acid), is also a potent inhibitor of NF-κB activation. nih.gov This implies that the acetyl group is not a strict requirement for this particular anti-inflammatory activity, which contrasts with the mechanism of aspirin where the acetyl group is crucial for the irreversible inhibition of cyclooxygenase. nih.gov

Studies on other salicylic acid derivatives have further illuminated the SAR. For example, modifications at the 5-position of the salicylic acid ring have been explored. The introduction of a chlorine atom at this position, for instance, has been shown to increase the ability to suppress NF-κB dependent gene expression. nih.gov Amidation of the carboxylic acid group has also been found to enhance inhibitory activity. nih.gov These findings provide a rational basis for the design of new analogues with improved potency and selectivity.

Pharmacological Activity of Polymeric Drug Formulations

The incorporation of this compound derivatives into polymeric drug formulations is an area of research aimed at enhancing their therapeutic efficacy and providing controlled drug release. These formulations can be designed to improve the pharmacokinetic profile of the drug and to target specific sites in the body.

One approach involves the synthesis of hydrophilic polymeric drugs where a derivative of this compound is chemically incorporated into the polymer backbone. For example, a copolymer of methacryloyloxyethyl [2-(acetyloxy)-4-(trifluoromethyl)] benzoate (B1203000) and N,N'-dimethylacrylamide has been prepared. nih.gov The resulting polymer demonstrated antiplatelet activity in its macromolecular form, indicating that the active moiety retains its function even when part of a larger polymer chain. nih.gov Such systems have shown the potential for a pseudo-zero-order release profile over extended periods, which is highly desirable for chronic therapies. nih.gov

Development of Advanced Drug Delivery Systems

To optimize the therapeutic potential of this compound and its derivatives, researchers are exploring advanced drug delivery systems. These systems aim to control the release of the drug, improve its solubility, and enhance its stability.

A promising technique for developing advanced drug delivery systems is supercritical fluid impregnation. This method uses a supercritical fluid, most commonly carbon dioxide (scCO2), as a solvent to impregnate a drug into a polymeric matrix. researchgate.net This technology offers a green alternative to traditional solvent-based methods and allows for the preparation of solvent-free products. researchgate.net

Poly(methyl methacrylate) (PMMA) is a biocompatible polymer that has been successfully used as a matrix for the impregnation of Triflusal and its metabolite HTB using scCO2. researchgate.net This process allows for the molecular dispersion of the drug within the polymer, which can lead to controlled and sustained release profiles. researchgate.net Spectroscopic analysis, such as Confocal Raman spectroscopy, has been employed to study the distribution and concentration of the drug and its metabolite within the PMMA matrix. researchgate.net

Research has shown that the impregnation process can be influenced by factors such as pressure and temperature, allowing for the tuning of the drug loading within the polymer. researchgate.net Interestingly, studies have detected interactions between the metabolite HTB and the PMMA polymer chains, which could influence the drug release kinetics. researchgate.net The ability to create these drug-eluting polymeric systems using supercritical fluid technology opens up new possibilities for the development of long-acting formulations for various therapeutic applications.

Encapsulation in Mesoporous Silica (B1680970) Nanoparticles

The encapsulation of therapeutic agents within nanocarriers represents a significant advancement in drug delivery, and mesoporous silica nanoparticles (MSNs) have emerged as a particularly promising platform. mdpi.comnih.gov These nanoparticles are characterized by a network of uniform pores, typically ranging from 2 to 50 nanometers, which provides a vast internal surface area and large pore volume. mdpi.com These structural features make MSNs highly suitable for hosting guest molecules, including active pharmaceutical ingredients like this compound. mdpi.comnih.gov

The primary method for loading small molecules such as this compound into MSNs is through adsorption from a concentrated solution. nih.gov In this process, the nanoparticles are immersed in a solution containing the drug, allowing the molecules to diffuse into the nano-sized channels and adsorb onto the silica surface. nih.gov The efficiency of this encapsulation is high, owing to the strong physical interactions and the large capacity of the porous structure. nih.gov The exterior surface of the MSNs can also be chemically modified to enhance drug loading and control subsequent release. mdpi.com

Mesoporous silica nanoparticles offer several advantages as carriers. They possess excellent chemical and thermal stability, are biocompatible, and can be engineered to have specific particle sizes and surface properties. mdpi.comresearchgate.net This tunability allows for the optimization of the nanoparticles for specific applications, potentially improving the pharmacokinetic profile of the encapsulated drug. mdpi.com By containing a therapeutic agent like this compound, which is the principal active metabolite of the antiplatelet drug Triflusal, MSNs can serve as a reservoir, protecting the drug and facilitating its delivery. nih.govnih.gov

Table 1: Key Properties of Mesoporous Silica Nanoparticles (MSNs) for Drug Encapsulation

| Property | Description | Relevance to Encapsulation |

|---|---|---|

| High Surface Area & Pore Volume | Extensive internal surface within a network of pores. mdpi.com | Allows for high drug loading capacity. nih.gov |

| Tunable Pore Size | Pore diameter can be controlled during synthesis (typically 2-50 nm). mdpi.com | Accommodates various drug molecule sizes and influences release rates. |

| Biocompatibility | Silica is generally well-tolerated by biological systems. researchgate.net | Reduces potential toxicity of the carrier material. |

| Surface Functionalization | The silica surface can be easily modified with different chemical groups. mdpi.comyoutube.com | Enables control over drug-matrix interactions and attachment of targeting ligands. |

Controlled Release Kinetics from Formulations

A critical advantage of using nanoparticle-based systems is the ability to modulate the release of the encapsulated therapeutic agent. nih.gov For a drug like this compound loaded into MSNs, the release is generally governed by diffusion, where the drug molecules move from the high concentration environment inside the pores to the surrounding medium. nih.gov The rate of this release can be described and predicted using various mathematical models, which provide insight into the underlying physical mechanisms. nih.gov

The release profile from a drug delivery system can be engineered to follow specific kinetic models, such as zero-order (constant release rate), first-order (rate is dependent on the remaining drug concentration), or more complex diffusion-based models. nih.gov

Commonly applied models include:

Higuchi Model: This model specifically describes drug release from a matrix system based on Fickian diffusion. It is often suitable for systems where the drug is dispersed in an insoluble matrix, similar to this compound within the silica pores.

Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release when the mechanism is a combination of diffusion and polymer chain relaxation or swelling. The release exponent (n) in this model provides insight into the transport mechanism.

The release of the drug can be triggered or influenced by environmental stimuli such as changes in pH. youtube.comnih.gov For instance, the microenvironment of certain diseased tissues can be slightly acidic, and MSN-based systems can be designed to release their payload more readily in such conditions. youtube.comnih.gov This stimulus-responsive release offers a pathway for targeted drug delivery, increasing the concentration of the active agent at the desired site while minimizing systemic exposure. researchgate.net The sustained and controlled release from an MSN formulation could prolong the therapeutic effect of this compound, whose half-life is significantly longer than its parent compound, Triflusal. nih.gov

Table 2: Common Drug Release Kinetic Models

| Kinetic Model | Equation | Description of Release Mechanism |

|---|---|---|

| Zero-Order | Qt = Q0 + K0t | The drug release rate is constant and independent of concentration. Ideal for achieving prolonged therapeutic levels. nih.gov |

| First-Order | log C = log C0 - Kt / 2.303 | The release rate is directly proportional to the amount of drug remaining in the carrier. nih.gov |

| Higuchi | Q = A √(D(2C-Cs)Cst) | Describes release from an insoluble matrix based on Fickian diffusion (square root of time dependence). |

| Korsmeyer-Peppas | Mt/M∞ = Ktn | A semi-empirical model relating drug release to time, where 'n' indicates the release mechanism (e.g., diffusion, swelling). |

Contributions to Materials Science and Supramolecular Chemistry

Application as a Modulator in Metal-Organic Framework (MOF) Synthesis

In the synthesis of Metal-Organic Frameworks (MOFs), 4-trifluoromethylsalicylic acid serves as a crucial coordination modulator. rsc.org These modulators are molecules that compete with the primary bridging ligands for coordination sites on the metal centers during the formation of the framework. rsc.org This competition is a key strategy for controlling the size, shape, and surface characteristics of the resulting MOF nanocrystals. rsc.orgrsc.org The effectiveness of this compound in this role is closely linked to its acidity. rsc.org

The use of this compound as a modulator provides significant control over the morphology and size of MOF nanocrystals, as demonstrated in the synthesis of Co2(dobdc) nanorods. rsc.orgnih.gov The diameter of these nanorods is strongly correlated with the acidity (pKa) of the modulator used. rsc.org

Due to its high acidity (pKa = 3.44), this compound is particularly effective at producing nanorods with very small diameters. rsc.orgnih.gov Research has shown that its application can yield nanorods with an average diameter of just 8.1 ± 1.7 nm. nih.gov This level of size control allows for the creation of sub-10 nm nanorods, a size regime that was previously difficult to achieve for this family of MOFs. rsc.org These smaller nanorods exhibit a high internal BET surface area of 1250 m²/g, which is comparable to bulk Co2(dobdc) and significantly higher than previously reported nanorods of the same type. nih.gov

The mechanism of control involves the modulator capping the surface of the growing nanoparticles, which regulates their growth. nih.gov The degree of this size modulation is influenced by the rapid kinetic trapping of deprotonated modulators on the nanoparticle surface. nih.gov

Table 1: Effect of Salicylic (B10762653) Acid-Based Modulators on Co2(dobdc) Nanorod Diameter

| Modulator | pKa | Average Nanorod Diameter (nm) |

|---|---|---|

| This compound | 3.44 | 8.1 ± 1.7 |

| Salicylic acid | 2.97 | Not specified in searched results |

| 4-Methoxysalicylic acid | 3.71 | ~11.4 |

Data sourced from studies on the modulated growth of Co2(dobdc) nanorods. rsc.orgnih.gov

This compound also plays a role in post-synthesis modification of MOFs through ligand exchange. nih.gov In this process, the modulators originally present on the surface of a MOF can be replaced by this compound. nih.gov

In a competition study involving Co2(dobdc) nanorods synthesized with both this compound and 4-methoxysalicylic acid, it was found that only this compound was present on the nanorods after the synthesis and washing process. rsc.orgnih.gov This indicates a strong preference for the more acidic modulator at the nanorod surface. nih.gov

Furthermore, experiments have demonstrated that salicylic acid modulators on pre-synthesized nanorods can be completely exchanged with this compound. nih.gov This exchange suggests that this compound can displace not only other salicylic acid-based modulators but also other species like formate (B1220265) that may be capping the nanorod surface. nih.gov This capability for ligand exchange offers a powerful tool for tuning the surface chemistry and properties of MOFs after their initial formation. nih.gov

Role in the Development of Stimuli-Responsive Soft Materials

The principles of self-assembly, driven by non-covalent interactions, are fundamental to the creation of "smart" or stimuli-responsive materials. These materials can change their properties in response to external triggers like temperature, pH, or light. nih.gov While direct research on this compound in this context is not extensively detailed in the provided search results, the behavior of similar aromatic acids provides a strong model for its potential role.

Amphiphilic molecules can self-assemble in aqueous solutions to form various structures, including vesicles and micelles. nist.govnih.gov Vesicles are hollow, spherical structures with a bilayer membrane, while micelles are aggregates with a hydrophobic core and a hydrophilic surface. nih.gov The transition between these structures is a key feature of some stimuli-responsive systems. nist.gov

For instance, studies on the cationic surfactant cetyl trimethylammonium bromide (CTAB) have shown that the addition of 5-methyl salicylic acid can induce the formation of unilamellar vesicles. nist.govnih.gov Upon heating, these vesicles can transform into long, flexible wormlike micelles. nist.govnih.gov This transition is accompanied by a dramatic change in the solution's physical properties, shifting from a low-viscosity fluid to a highly viscoelastic one. nist.govnih.gov The principles governing this behavior, related to molecular packing and interactions, would similarly apply to systems incorporating this compound, suggesting its potential to induce and tune such self-assembled structures.

Amphiphilic self-assembled systems can be designed to respond to multiple stimuli. nih.gov The transition from vesicles to wormlike micelles induced by 5-methyl salicylic acid is a thermally responsive process. nist.gov The temperature at which this transition occurs can be tuned by altering the concentration of the salicylic acid derivative. nist.gov

The responsiveness of such systems is often linked to pH as well. nih.gov For fatty acids, changes in pH alter their protonation state, leading to different self-assembled structures. nih.gov At low pH, they are uncharged and may form an oil phase, while at high pH, they are deprotonated and form micelles. nih.gov Given that this compound is a carboxylic acid, its protonation state is inherently pH-dependent, making it a candidate for creating pH-responsive soft materials. nih.gov The incorporation of photosensitive groups into such systems can also impart light responsiveness, allowing for external control over material properties.

Applications in Advanced Polymers and Coatings

This compound and its derivatives are valuable intermediates in the synthesis of advanced polymers and coatings. chemimpex.comgoogle.com The inclusion of the trifluoromethyl group can enhance properties such as chemical resistance, durability, and thermal stability in the final polymeric material. chemimpex.com

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of molecules. By solving the Schrödinger equation for a given system, DFT can predict a wide range of molecular attributes with a high degree of accuracy.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. DFT calculations are frequently used to determine the distribution of electrons within a molecule and to characterize its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of Salicylic (B10762653) Acid (as a model for 4-Trifluoromethylsalicylic acid) Note: This data is for salicylic acid and is presented here as a reference point due to the lack of specific data for this compound.

| Property | Value (in gas phase) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

No specific values for HOMO/LUMO energies were found in the provided search results for salicylic acid.

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

For salicylic acid and its derivatives, DFT has been successfully employed to calculate vibrational frequencies and assign them to specific molecular motions. researchgate.netresearchgate.net Such calculations for this compound would be expected to show characteristic vibrational modes associated with the carboxylic acid and hydroxyl groups, as well as vibrations arising from the trifluoromethyl group and the substituted benzene (B151609) ring. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs. researchgate.net

Table 2: Predicted Vibrational Frequencies for Salicylic Acid (Illustrative Example) Note: This is a hypothetical table to illustrate the type of data that would be generated from DFT calculations, as specific predicted frequencies for this compound were not found.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (hydroxyl) | - |

| C=O stretch (carboxyl) | - |

| C-F stretch (trifluoromethyl) | - |

| Aromatic C-H stretch | - |

The phototoxicity of certain drugs is a significant concern, and computational methods can help to unravel the underlying mechanisms. DFT can be used to study the excited state properties of a molecule and to map out the potential energy surfaces of photochemical reactions.

While direct studies on the phototoxicity of this compound are not prominent, research on related compounds like aspirin (B1665792) (acetylsalicylic acid) and salicylic acid provides a useful framework. For example, DFT has been used to investigate the conversion of aspirin to salicylic acid, a process that can be relevant to its biological activity and side effects. nih.gov Such studies can elucidate the transition states and energy barriers involved in photochemical reactions, offering insights into the potential for photodegradation and the formation of reactive species that could lead to phototoxicity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes such as solvation and molecular interactions.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), are increasingly being used as environmentally benign solvents in various chemical processes. Understanding the solvation of a compound in these fluids is crucial for process design and optimization. MD simulations can provide a molecular-level view of how a solute molecule interacts with the surrounding supercritical fluid. nih.gov

Simulations can reveal the local density augmentation of the solvent around the solute and the nature of the solute-solvent interactions. researchgate.net For a molecule like this compound, MD simulations in scCO2 could elucidate the role of the trifluoromethyl group in promoting solubility, as fluorinated groups are often considered "CO2-philic". researchgate.net These simulations can also help in predicting the solubility of the compound under different temperature and pressure conditions. nih.gov

In pharmaceutical formulations, the interaction between a drug and a polymer excipient is critical for factors such as drug release and stability. MD simulations are a powerful tool for investigating these interactions at the atomic level. dovepress.com

Conformational Analysis and Molecular Docking Studies

Computational and molecular modeling techniques are instrumental in elucidating the structural and interactive properties of this compound at the molecular level. These studies provide critical insights into its conformational preferences and binding interactions with biological macromolecules, which are fundamental to understanding its activity.

Conformational Analysis

A detailed conformational analysis of this compound is essential for understanding its three-dimensional structure and how it interacts with its biological targets. The molecule consists of a planar benzene ring substituted with a carboxyl group, a hydroxyl group, and a trifluoromethyl group. The rotational freedom around the single bonds connecting these substituents to the aromatic ring gives rise to different conformers.

Molecular Docking Studies

Molecular docking studies have been crucial in identifying the potential biological targets of this compound and elucidating the nature of its interactions at the molecular level. This compound is the primary active metabolite of the antithrombotic drug Triflusal and is also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB).

Research has shown that this compound binds to serum proteins, with a primary affinity for albumin. nih.gov Scatchard plot analysis from these studies has indicated the presence of two types of binding sites on the albumin molecule for this compound. nih.gov The binding constants determined from in vitro studies with human and rat plasma are detailed in the table below.

Furthermore, studies have demonstrated that this compound is a potent inhibitor of the activation of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov This inhibitory action is considered a key part of its anti-inflammatory effects. The potency of this compound in inhibiting NF-κB activation and subsequent biological processes, such as the induction of nitric oxide synthase (iNOS), has been quantified and compared with related compounds like aspirin and salicylate (B1505791). nih.govnih.gov

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitrite (B80452) production, an indicator of iNOS activity, in rat adherent peritoneal macrophages. nih.gov

These findings highlight that the incorporation of a 4-trifluoromethyl group into the salicylate structure significantly enhances its inhibitory effect on NF-κB activation. nih.govnih.gov Molecular docking simulations would be instrumental in visualizing the specific binding modes of this compound within the binding pockets of its target proteins, such as components of the NF-κB signaling pathway, and identifying the key amino acid residues involved in the interaction.

Toxicology and Environmental Impact Research Focus on Academic Mechanisms

Studies on Phototoxicity and Photoallergy Mechanisms

Research into the photobiological activity of 4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), reveals its potential for photosensitization. HTB is the primary and pharmacologically active metabolite of the antiplatelet drug Triflusal. Studies have indicated that Triflusal is associated with photoallergic side effects, which has prompted investigations into the photochemical behavior of HTB.

One study demonstrated that HTB is photolabile under various conditions. The primary mechanism of its photodegradation appears to be a nucleophilic attack on the trifluoromethyl group. The involvement of an excited triplet state in this process was confirmed through laser flash photolysis experiments and quenching studies. This inherent photolability is a key factor in its potential to induce phototoxic reactions.

Furthermore, a proposed mechanism for the photoallergy induced by Triflusal involves its metabolite, HTB. It is suggested that HTB binds to site I of human serum albumin (HSA), the most abundant protein in blood plasma. Following this complexation, a photoreaction occurs between the bound HTB and a nearby lysine (B10760008) residue on the protein, leading to the formation of a covalent adduct. This newly formed photoantigen is then believed to trigger an immune response, manifesting as a photoallergic reaction. This hypothesis is supported by the observed photobinding of HTB to poly-L-lysine.

Biotransformation and Metabolism in Biological Systems

This compound (HTB) is the principal and active metabolite of the drug Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid). Following oral administration, Triflusal undergoes rapid absorption and immediate biotransformation into HTB. researchgate.net This metabolic process involves the deacetylation of Triflusal.

Pharmacokinetic studies in healthy human subjects have elucidated the metabolic profile of Triflusal and HTB. After a single oral dose of 900 mg of Triflusal, the parent compound reaches a maximum plasma concentration (Cmax) of 11.6 ± 1.7 µg/mL with a time to maximum concentration (tmax) of 0.88 ± 0.26 hours. researchgate.net Its elimination half-life (t1/2) is short, at approximately 0.55 hours. researchgate.net

In contrast, its metabolite, HTB, exhibits a significantly different pharmacokinetic profile. The Cmax for HTB is 92.7 ± 17.1 µg/mL, reached at a tmax of 4.96 ± 1.37 hours. researchgate.net Notably, HTB has a much longer elimination half-life of 34.3 ± 5.3 hours. researchgate.net The sustained high plasma levels of HTB are considered to contribute significantly to the long-lasting therapeutic effects observed with Triflusal administration. researchgate.net

| Parameter | Triflusal | This compound (HTB) |

| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 |

| tmax (hours) | 0.88 ± 0.26 | 4.96 ± 1.37 |

| t1/2 (hours) | 0.55 | 34.3 ± 5.3 |

Pharmacokinetic parameters of Triflusal and its main metabolite, this compound (HTB), in healthy subjects following a single oral dose. researchgate.net

Biocompatibility Studies with Cell Lines (e.g., Human Osteoblastic Cells)

A review of the available academic literature did not yield specific studies on the biocompatibility of this compound with human osteoblastic cell lines. While research exists on the effects of other salicylate (B1505791) derivatives and fluoride (B91410) compounds on bone cells, no direct experimental data was found for this compound within the scope of this review.

Future Perspectives and Interdisciplinary Research Avenues

Rational Design of Next-Generation 4-Trifluoromethylsalicylic Acid Derivatives

Rational drug design aims to develop new molecules with improved efficacy and specificity by systematically modifying a lead compound's structure. The 4-TFMSA framework is an ideal candidate for such endeavors due to the predictable influence of the -CF3 group on its physicochemical properties. chemimpex.comnih.gov

One key strategy involves the use of the trifluoromethyl group as a classic isostere, for instance, replacing other non-polar groups to enhance pharmacological activity. nih.gov This approach has been demonstrated in the design of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which showed significant potency as antimicrobial agents against resistant Gram-positive bacteria. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the 4-TFMSA core to optimize interactions with biological targets. For example, the synthesis and evaluation of tryptamine (B22526) salicylic (B10762653) acid derivatives as potential antitumor agents revealed that specific substitutions at various positions on the salicylic acid ring directly impacted anti-proliferation activity. rsc.org

Future design efforts are likely to focus on creating polypharmacological agents—single molecules designed to interact with multiple targets. This approach is particularly relevant for complex diseases and for combating drug resistance. rsc.org The development of halogenated scaffolds for creating inhibitors of enzymes like Dipeptidyl peptidase-4 (DPP-4) highlights the potential for 4-TFMSA derivatives in metabolic diseases. nih.gov By strategically combining the 4-TFMSA core with other pharmacophores, researchers can develop derivatives with novel mechanisms of action and enhanced therapeutic profiles. rsc.org

Integration into Advanced Functional Materials

The utility of this compound extends beyond the biomedical field into materials science. chemimpex.com Its inherent stability and defined chemical properties make it a valuable building block for creating advanced functional materials.

Research has indicated its application in the development of specialized polymers and coatings, where its inclusion can enhance durability and chemical resistance. chemimpex.com Furthermore, historical patent literature describes the use of 4-TFMSA derivatives as chemical intermediates in the production of terephthalic acid derivatives, which are precursors for manufacturing synthetic high-polymer fibers. google.com

A promising future direction is the integration of 4-TFMSA or its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and separation. While specific MOFs based on 4-TFMSA are an emerging area, the principles of MOF construction using functionalized carboxylic acids are well-established, suggesting a clear path for its future use in creating novel, stable, and functional porous materials. google.com

Exploration of Novel Biological Targets and Therapeutic Modalities

While the anti-inflammatory properties of salicylates are well-known, the trifluoromethyl group in 4-TFMSA significantly alters its biological activity, opening doors to new therapeutic targets. nih.gov A key discovery is that 4-TFMSA (also known as 2-hydroxy-4-trifluoromethylbenzoic acid or HTB) and its derivative, Triflusal, are potent inhibitors of the transcription factor Nuclear Factor-kappaB (NF-κB). nih.govnih.gov NF-κB is a critical regulator of the inflammatory response, and its inhibition represents a major therapeutic target.

Studies have shown that 4-TFMSA is a more potent inhibitor of NF-κB nuclear translocation than aspirin (B1665792) or standard salicylic acid. nih.govnih.gov This enhanced activity translates to a more effective reduction in the expression of downstream inflammatory genes, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), and the inhibition of inducible nitric oxide synthase (iNOS). nih.govnih.gov

Beyond human inflammatory pathways, 4-TFMSA has been identified as a reliable inducer of potent defense responses in plants, such as Arabidopsis, suggesting novel applications in agriculture as a compound to protect crops from pathogens. nih.gov Further research has focused on derivatives for combating infectious diseases. Salicylanilide 4-(trifluoromethyl)benzoates have demonstrated significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these compounds showed mild inhibition of mycobacterial isocitrate lyase, presenting a potential enzymatic target. mdpi.com The broader search for new antitubercular drugs has identified novel targets like the mycolic acid transporter MmpL3 and the epimerase DprE1, suggesting that derivatives of 4-TFMSA could be rationally designed to interact with these or other newly discovered pathways in pathogens. nih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The future exploration of this compound and its derivatives will heavily rely on the synergy between chemical synthesis, advanced spectroscopy, and computational modeling. dntb.gov.ua This interdisciplinary approach allows for a deeper understanding of molecular properties and a more efficient discovery pipeline.

Synthetic Chemistry: Provides the foundation by creating novel 4-TFMSA derivatives for testing. Methods for its synthesis and the creation of its amino and hydroxy analogs are well-documented, allowing for the generation of diverse chemical libraries. google.comnih.gov

Spectroscopic Analysis: Techniques such as FT-IR, NMR, and single-crystal X-ray analysis are essential for unambiguously characterizing the synthesized molecules, confirming their structure and purity before further evaluation. niscpr.res.in

Computational Methodologies: In silico tools are increasingly integral to the research process. Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic properties. dntb.gov.ua Molecular docking simulations can model the interaction between a 4-TFMSA derivative and a biological target, such as an enzyme's active site, providing insights into binding affinity and orientation. dntb.gov.ua This computational foresight helps to prioritize which derivatives to synthesize, saving time and resources. niscpr.res.in

By combining these methodologies, researchers can create a powerful feedback loop: computational studies guide the rational design of new derivatives, synthesis provides the physical compounds, and spectroscopy confirms their structure, leading to more focused and effective biological testing. dntb.gov.uaniscpr.res.in

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Trifluoromethylsalicylic Acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves electrophilic substitution or carboxylation of a trifluoromethyl-substituted phenol precursor. Post-synthesis, purity is validated using HPLC (≥95% purity) coupled with mass spectrometry to confirm molecular weight (206.12 g/mol) and structural integrity. Melting point analysis (referencing CAS 328-90-5) and FT-IR spectroscopy are used to verify functional groups (e.g., carboxylic acid and hydroxyl peaks) .

Q. What are the key physicochemical properties of this compound relevant to pharmacological studies?

- Methodological Answer : Critical properties include:

- pKa : ~3.44 (carboxylic acid group), influencing solubility and reactivity in biological systems.

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF), requiring solvent optimization for in vitro assays.

- Stability : Stable under inert storage conditions but degrades under prolonged exposure to heat or moisture. These parameters guide formulation strategies for platelet aggregation inhibition studies .

Q. How is this compound characterized for structural confirmation in new synthetic batches?

- Methodological Answer : Use H and F NMR to confirm the trifluoromethyl group (-CF) and aromatic proton environments. X-ray crystallography can resolve spatial arrangements, while elemental analysis validates CHFO composition. Comparative TLC against a reference standard is recommended for rapid batch validation .

Advanced Research Questions

Q. How does modulator acidity (e.g., this compound) influence the synthesis of Co(dobdc) nanorods?

- Methodological Answer : The pKa of modulators dictates deprotonation kinetics during solvothermal synthesis. This compound (pKa=3.44) produces nanorods with smaller diameters (8.1 ± 1.7 nm) and high surface areas (1250 m/g) due to strong ligand-metal interactions. Adjusting modulator-to-ligand ratios (1:1) optimizes nucleation, while post-synthetic ligand exchange (e.g., replacing salicylic acid) tailors colloidal stability in solvents like toluene .